molecular formula C19H15F3N2O2 B11341858 5-(3,4-dimethylphenyl)-N-[3-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide

5-(3,4-dimethylphenyl)-N-[3-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide

Cat. No.: B11341858
M. Wt: 360.3 g/mol
InChI Key: QZRANTISVADPSJ-UHFFFAOYSA-N
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Description

5-(3,4-dimethylphenyl)-N-[3-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide is a synthetic organic compound that features a unique combination of functional groups, including an oxazole ring, a carboxamide group, and trifluoromethyl and dimethylphenyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-dimethylphenyl)-N-[3-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as a 2-aminoketone and a carboxylic acid derivative.

    Introduction of the Dimethylphenyl Group: The 3,4-dimethylphenyl group can be introduced via a Friedel-Crafts acylation reaction using 3,4-dimethylbenzoyl chloride and an appropriate catalyst.

    Attachment of the Trifluoromethylphenyl Group: The trifluoromethylphenyl group can be introduced through a nucleophilic substitution reaction using a trifluoromethylphenyl halide and a suitable nucleophile.

    Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the oxazole derivative with an amine under appropriate conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylphenyl group, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can target the oxazole ring or the carboxamide group, potentially leading to the formation of amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Introduction of various functional groups depending on the nucleophile used.

Scientific Research Applications

5-(3,4-dimethylphenyl)-N-[3-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 5-(3,4-dimethylphenyl)-N-[3-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The oxazole ring and carboxamide group can form hydrogen bonds with biological macromolecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethylphenyl 3-(trifluoromethyl)phenylcarbamate: Similar in structure but with a carbamate group instead of an oxazole ring.

    (3,5-Dimethylphenyl)(2-methoxy-5-(trifluoromethyl)phenyl)methanol: Contains similar substituents but with a different core structure.

Uniqueness

5-(3,4-dimethylphenyl)-N-[3-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide is unique due to its combination of an oxazole ring, a carboxamide group, and trifluoromethyl and dimethylphenyl substituents. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C19H15F3N2O2

Molecular Weight

360.3 g/mol

IUPAC Name

5-(3,4-dimethylphenyl)-N-[3-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C19H15F3N2O2/c1-11-6-7-13(8-12(11)2)17-10-16(24-26-17)18(25)23-15-5-3-4-14(9-15)19(20,21)22/h3-10H,1-2H3,(H,23,25)

InChI Key

QZRANTISVADPSJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=NO2)C(=O)NC3=CC=CC(=C3)C(F)(F)F)C

Origin of Product

United States

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